2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of chloro and difluoromethyl groups, imparts distinct chemical properties that make it valuable for specific applications.
Scientific Research Applications
2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymer additives
Safety and Hazards
Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including their use in herbicides and polymer photostabilisers .
Mode of Action
It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines display important biological properties .
Preparation Methods
The synthesis of 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with chloro(difluoro)methyl reagents. The process generally follows these steps:
Starting Material: Cyanuric chloride is used as the starting material.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with chloro(difluoro)methyl groups.
Catalysts and Solvents: Various catalysts and solvents may be employed to facilitate the reaction and improve yield.
Industrial production methods may involve large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Used in various chemical reactions and as a reagent in organic synthesis.
2,4,6-Tris(allyloxy)-1,3,5-triazine: Employed in polymer chemistry and materials science .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGWKSSWURUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F6N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380756 |
Source
|
Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16617-00-8 |
Source
|
Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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